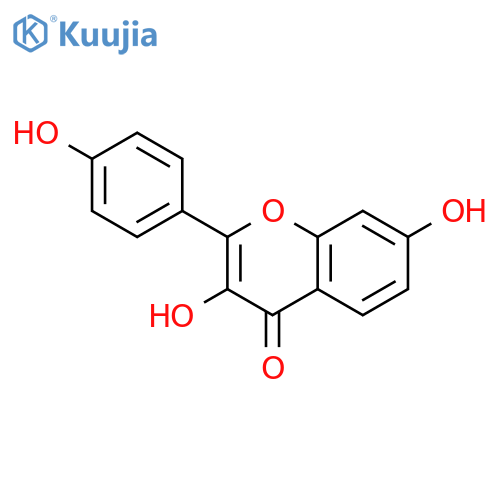

Cas no 2034-65-3 (4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl)-)

4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl)-

- 3,7,4'-TRIHYDROXYFLAVONE

- (3,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE) (RESOKAEMPFEROL)

- 3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

- 5-Deoxykaempferol

- DEOXYKAEMPFEROL, 5-(RG) PrintBack

- 3,4',7-trihydroxyfalvone

- 3,4',7-trihydroxyflavone

- 3,7,4-trihydroxyflavone

- 4',7-Dihydroxyflavonol

- 7,4'-dihydroxyflavonol

- RESOKAEMPFEROL

- Resokaempherol

- MS-23817

- BDBM26657

- TNP00041

- 5-Deoxykampferol

- CDB76C6V7X

- NS00116302

- NCGC00017177-02

- SCHEMBL344710

- 3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

- 5-Dehydroxykaempferol

- LMPK12111552

- MFCD00016939

- Z2216897705

- AKOS024282395

- 3,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

- Flavone, 3,7,4'-trihydroxy-

- NCGC00142439-01

- HY-111806

- Q63398249

- DTXSID90174249

- CHEMBL242383

- NCGC00017177-01

- CS-0092579

- OBWHQJYOOCRPST-UHFFFAOYSA-N

- CHEBI:196244

- FT-0704799

- 2034-65-3

- UNII-CDB76C6V7X

- 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-

- DA-49519

- 4',7-Dihydroxyflavanol; 3,4',7-Trihydroxyflavone; Resokaempferol

- G12064

-

- MDL: MFCD00016939

- インチ: InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H

- InChIKey: OBWHQJYOOCRPST-UHFFFAOYSA-N

- ほほえんだ: OC1C(=O)C2C=CC(O)=CC=2OC=1C1C=CC(O)=CC=1

計算された属性

- せいみつぶんしりょう: 270.05300

- どういたいしつりょう: 270.053

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87A^2

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.579

- ゆうかいてん: 310-311°C

- ふってん: 539.7°Cat760mmHg

- フラッシュポイント: 210.6°C

- 屈折率: 1.747

- PSA: 90.90000

- LogP: 2.57680

4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl)- セキュリティ情報

4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl)- 税関データ

- 税関コード:2914501900

- 税関データ:

中国税関コード:

2914501900概要:

2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68720-10mg |

3,7,4'-Trihydroxyflavone |

2034-65-3 | ,HPLC≥95% | 10mg |

¥1728.0 | 2023-09-06 | |

| TRC | T896783-100mg |

3,7,4'-Trihydroxyflavone |

2034-65-3 | 100mg |

$ 170.00 | 2023-09-05 | ||

| ChemScence | CS-0092579-5mg |

3,7,4'-Trihydroxyflavone |

2034-65-3 | ≥98.0% | 5mg |

$210.0 | 2022-04-27 | |

| abcr | AB151966-50 mg |

3,7,4'-Trihydroxyflavone, 95%; . |

2034-65-3 | 95% | 50mg |

€128.50 | 2023-06-23 | |

| MedChemExpress | HY-111806-5mg |

3,7,4'-Trihydroxyflavone |

2034-65-3 | 99.44% | 5mg |

¥2100 | 2024-04-19 | |

| MedChemExpress | HY-111806-10mM*1mLinDMSO |

3,7,4'-Trihydroxyflavone |

2034-65-3 | 98.75% | 10mM*1mLinDMSO |

¥2378 | 2023-07-26 | |

| ChromaDex Standards | ASB-00004190-010-10mg |

DEOXYKAEMPFEROL, 5 |

2034-65-3 | % | 10mg |

$236.00 | 2023-10-25 | |

| 1PlusChem | 1P0029C5-25mg |

4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)- |

2034-65-3 | 98% | 25mg |

$746.00 | 2023-12-19 | |

| TargetMol Chemicals | TN2143-5mg |

3,7,4'-Trihydroxyflavone |

2034-65-3 | 99.16% | 5mg |

¥ 1620 | 2024-07-20 | |

| A2B Chem LLC | AB04613-5mg |

3,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |

2034-65-3 | 98% | 5mg |

$245.00 | 2024-01-01 |

4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl)- 関連文献

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555

4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl)-に関する追加情報

Introduction to 4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl) and Its Significance in Modern Chemical Biology

4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl), identified by its CAS number 2034-65-3, is a structurally complex and biologically intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the benzopyranone class, a family of molecules known for their diverse pharmacological properties and roles in natural product chemistry. The presence of multiple hydroxyl groups and a phenyl substituent in its structure endows it with unique chemical reactivity and potential biological activities, making it a valuable scaffold for drug discovery and mechanistic studies.

The molecular structure of 4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl) features a fused benzene and pyranone ring system, with hydroxyl groups at the 3-position and 7-position of the benzopyranone core, and a 4-hydroxyphenyl group attached at the 2-position. This arrangement creates multiple sites for hydrogen bonding, electronic interactions, and potential metabolic modifications, which are critical factors in determining its biological behavior. The compound's solubility profile, stability under various conditions, and interactions with biological targets are areas of active investigation.

In recent years, there has been growing interest in benzopyranone derivatives due to their reported bioactivities. Studies have demonstrated that compounds within this class exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The hydroxyl-rich structure of 4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl) suggests potential interactions with enzymes and receptors involved in these pathways. For instance, the hydroxyl groups may participate in hydrogen bonding with protein targets or undergo phosphorylation events that modulate signaling cascades.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have leveraged its structural features to design derivatives with enhanced potency or selectivity. The 4-hydroxyphenyl substituent provides a handle for further chemical modification through strategies such as sulfation or methylation, which can fine-tune pharmacokinetic properties. Additionally, the benzopyranone core itself is a known scaffold in medicinal chemistry due to its presence in several approved drugs.

Recent advances in computational chemistry have enabled more efficient screening of compounds like 4H-1-Benzopyran-4-one,3,7-dihydroxy-2-(4-hydroxyphenyl) for biological activity. Molecular docking studies have been employed to predict binding modes and affinities for various targets. These virtual screening approaches have identified promising candidates for experimental validation. Furthermore, the development of high-throughput screening (HTS) platforms has allowed researchers to rapidly assess large libraries of compounds for specific bioactivities.

The synthesis of 3,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyranone presents both challenges and opportunities. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent methodologies have focused on greener approaches using biocatalysis or microwave-assisted synthesis to improve efficiency. These innovations not only enhance scalability but also align with the growing emphasis on sustainable chemistry practices.

The biological evaluation of this compound has revealed intriguing findings that warrant further exploration. In vitro assays have shown that it can modulate key enzymes involved in inflammation and oxidative stress pathways. For example, preliminary data suggest that it may inhibit lipoxygenase or cyclooxygenase enzymes by competing with arachidonic acid or other natural substrates. Such activities make it a candidate for therapeutic intervention in chronic inflammatory diseases.

Moreover, the compound's antioxidant properties have been highlighted in several studies. Reactive oxygen species (ROS) play a significant role in cellular damage and disease progression; thus, compounds capable of scavenging ROS are highly sought after as potential therapeutics. The hydroxyl groups in 4H-1-Benzopyran-4-one,3,7-dihydroxy,2-()-) appear well-suited for radical scavenging activities through hydrogen abstraction or metal chelation mechanisms.

The potential anticancer applications of this benzopyranone derivative are also under investigation. Preclinical studies have indicated that it may induce apoptosis or arrest cell cycle progression in certain cancer cell lines by interacting with mitochondrial components or DNA repair pathways. While these findings are promising, further research is needed to elucidate the precise mechanisms of action and assess toxicity profiles.

The role of natural products as inspiration for synthetic chemists cannot be overstated. Many benzopyranone derivatives are isolated from plants or microorganisms where they serve as defense compounds or signaling molecules. By studying these natural products, 3,7-dihydroxy,2-()-()-) offers insights into structural motifs that confer biological activity while providing starting points for synthetic modifications aimed at improving efficacy.

The chemical diversity inherent in benzopyranones also makes them attractive for developing enzyme inhibitors or modulators. Enzymes such as kinases or phosphodiesterases are often implicated in disease processes; thus targeting them with small molecule inhibitors represents a major strategy in drug development.* For example,* researchers have explored derivatives*of* 3,7-dihydroxy,2-()-()-) designed*to* interact*with* active sites through hydrogen bonds,* hydrophobic interactions,*or electrostatic complementarity.* Such*designs*are*guided*by structural information obtained from X-ray crystallography*or*computational modeling.

The pharmacokinetic properties of CAS no2034-65-3, including absorption,*distribution,*metabolism,*and excretion (ADME), are critical factors determining its clinical utility.* In vitro*and*in vivo*studies*are*necessary*to assess these parameters.* For instance,*the solubility profile may influence oral bioavailability,*while metabolic stability could dictate half-life.* Understanding these properties early*in drug discovery streamlines development by identifying promising candidates before investing resources into more complex preclinical studies.

The growing emphasis on personalized medicine has also influenced how researchers approach benzopyranone-based drug discovery.* By integrating genomics,*proteomics,*and other omics data,*scientists can identify patient subpopulations most likely to benefit from therapies involving compounds like >CAS no2034-65-3>CAS no2034-65-3>CAS no2034-65-3>CAS no2034-65-3>CAS no2034